molecular formula C13H21N3O3S B1276233 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide CAS No. 77837-45-7

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

Cat. No.: B1276233
CAS No.: 77837-45-7
M. Wt: 299.39 g/mol
InChI Key: RSIYXJOWRJIOEC-UHFFFAOYSA-N
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Description

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound with the molecular formula C13H21N3O3S and a molecular weight of 299.389 g/mol . It is a sulfonamide derivative that contains both an amino group and a morpholine ring, making it a versatile compound in various chemical and biological applications.

Preparation Methods

The synthesis of 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzenesulfonamide and 3-morpholinopropylamine.

    Reduction: The nitro group of 4-nitrobenzenesulfonamide is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Coupling Reaction: The resulting 4-aminobenzenesulfonamide is then coupled with 3-morpholinopropylamine under suitable reaction conditions, such as heating in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures .

Scientific Research Applications

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biological processes, leading to its observed effects. The morpholine ring may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

    4-amino-N-(2-morpholin-4-ylethyl)benzenesulfonamide: Similar structure but with a shorter alkyl chain.

    4-amino-N-(4-morpholin-4-ylbutyl)benzenesulfonamide: Similar structure but with a longer alkyl chain.

    4-amino-N-(3-piperidin-4-ylpropyl)benzenesulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c14-12-2-4-13(5-3-12)20(17,18)15-6-1-7-16-8-10-19-11-9-16/h2-5,15H,1,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIYXJOWRJIOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407170
Record name 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77837-45-7
Record name 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 3.4 g (0.001 mol) of 4-acetamido-N-(3-morpholinopropyl)benzene sulphonamide XIII and 4 ml of 17% acid was heated for 3.5 hours until slight boiling under stirring. The mixture was cooled to the room temperature and neutralized to chloroform. The solvent was distilled off from the solution and the distillation residue-oil was macerated with ether. Afforded 2.1 g of (71%) 4-amino-N-(3-morpholinopropyl)benzenesulphonamide XIV. Colourless solid, m.p. 96-97° C. Lit. [8] reports 95° C.
Quantity
3.4 g
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reactant
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acid
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